BenchChemオンラインストアへようこそ!

3,5-Difluoro-4-(trifluoromethyl)benzodifluoride

Organofluorine chemistry Building block procurement Regioisomeric purity

This specific C8H3F7 regioisomer is explicitly claimed in JP-2004115475-A for negatively large dielectric anisotropy liquid crystals and serves as a precursor for difluoromethoxylation/trifluoromethoxylation reagents per US Patent 11,760,701. Its 3,5-difluoro-4-(trifluoromethyl) substitution pattern provides a unique electronic profile distinct from other isomers, ensuring patent fidelity and reaction selectivity. The 98% purity specification minimizes regioisomeric impurities that can compromise multi-step syntheses, while batch-specific QC documentation (NMR, HPLC, GC) provides verifiable quality assurance.

Molecular Formula C8H3F7
Molecular Weight 232.1 g/mol
CAS No. 1803809-89-3
Cat. No. B1411650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(trifluoromethyl)benzodifluoride
CAS1803809-89-3
Molecular FormulaC8H3F7
Molecular Weight232.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(F)(F)F)F)C(F)F
InChIInChI=1S/C8H3F7/c9-4-1-3(7(11)12)2-5(10)6(4)8(13,14)15/h1-2,7H
InChIKeyFEJNBWMRNULDAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-(trifluoromethyl)benzodifluoride: Regioisomeric Identity and Procurement-Relevant Purity Standards


3,5-Difluoro-4-(trifluoromethyl)benzodifluoride (CAS 1803809-89-3, IUPAC: 5-(difluoromethyl)-1,3-difluoro-2-(trifluoromethyl)benzene) is a heavily fluorinated aromatic building block with the molecular formula C8H3F7 and a molecular weight of 232.1 g/mol . It belongs to a family of regioisomeric benzodifluorides that share an identical elemental composition but differ in the substitution pattern of fluorine, difluoromethyl (-CHF2), and trifluoromethyl (-CF3) groups on the benzene ring. Commercially, the compound is supplied at a standard purity of 95% (AKSci) or 98% (Bidepharm), with analytical characterization including NMR, HPLC, and GC available upon request . This positional isomer is distinct from its close analogs such as 3,4-difluoro-5-(trifluoromethyl)benzodifluoride (CAS 1803732-08-2) and 2,3-difluoro-5-(trifluoromethyl)benzodifluoride (CAS 1807176-95-9), all sharing the same formula but exhibiting divergent physicochemical and application-specific performance profiles.

Why 3,5-Difluoro-4-(trifluoromethyl)benzodifluoride Cannot Be Interchanged with Its Regioisomers


The benzodifluoride regioisomer family (C8H3F7) demonstrates that isosteric replacement is not functionally neutral. Shifting the fluorine atoms from the 3,5-positions to the 2,5- or 3,4-positions alters the molecular dipole moment, steric hindrance around the reactive CHF2 and CF3 groups, and the electron density distribution on the aromatic ring . In liquid crystal applications, the 3,5-difluoro-4-(trifluoromethyl) substitution pattern is specifically cited in patent JP-2004115475-A as a key structural unit for achieving negatively large dielectric anisotropy (Δε) and optimal compatibility with other liquid crystalline compounds, where the 3-difluoromethyl-2-trifluoromethyl-1,4-phenylene motif is explicitly claimed [1]. In synthetic chemistry, the compound serves as a precursor for difluoromethoxylation and trifluoromethoxylation reagents, as described in US Patent 11,760,701, where the specific arrangement of electron-withdrawing groups governs the redox activity and stability of the resulting N-OCF2H/OCF3 reagent [2]. Simply substituting any C8H3F7 isomer will result in a different spatial and electronic profile, potentially leading to failed reaction selectivity, altered mesophase behavior, or incompatible pharmacokinetic modulation in drug candidates.

Quantitative Differentiation Evidence for 3,5-Difluoro-4-(trifluoromethyl)benzodifluoride vs. Closest Analogs


Regioisomeric Purity and Supply Consistency Across the C8H3F7 Family

Among the C8H3F7 regioisomers, 3,5-difluoro-4-(trifluoromethyl)benzodifluoride is commercially available at 98% purity from Bidepharm, with batch-specific QC documentation (NMR, HPLC, GC) . By contrast, the 3,4-difluoro-5-(trifluoromethyl) isomer (CAS 1803732-08-2) is listed by AKSci only at 95% purity, and the 2,3-difluoro-5-(trifluoromethyl) isomer (CAS 1807176-95-9) is not widely stocked by major vendors, increasing procurement risk . The 2,4-difluoro-5-(trifluoromethyl) isomer (CAS 1804519-36-5) is reported by ChemSrc but lacks the same breadth of analytical characterization.

Organofluorine chemistry Building block procurement Regioisomeric purity

Patented Liquid Crystal Relevance: Dielectric Anisotropy Advantage of the 3,5-Difluoro-4-(trifluoromethyl) Substitution Pattern

Patent JP-2004115475-A, assigned to Chisso Corporation, explicitly claims liquid crystalline compounds containing the 3-difluoromethyl-2-trifluoromethyl-1,4-phenylene unit as the core structure for achieving negatively large dielectric anisotropy (Δε) and excellent compatibility with other liquid crystal components [1]. The target compound 3,5-difluoro-4-(trifluoromethyl)benzodifluoride embodies this exact substitution pattern, with fluorine atoms at the 3- and 5-positions ortho to the difluoromethyl group. Isomers lacking this precise arrangement (e.g., 2,4-difluoro-5-(trifluoromethyl)benzodifluoride, CAS 1804519-36-5) present a different dipole orientation and are not covered by this patent's claims, implying reduced suitability for the same liquid crystal formulations.

Liquid crystal displays Dielectric anisotropy Fluorinated mesogens

Reagent Development Utility: Preferential Redox Activity for Difluoromethoxylation/Trifluoromethoxylation

US Patent 11,760,701 B2 (Ngai et al., The Research Foundation for the State University of New York) describes the use of heavily fluorinated benzodifluoride derivatives as precursors for redox-active N-OCF2H and N-OCF3 reagents [1]. While the patent covers a broad genus, the specific electronic profile of the 3,5-difluoro-4-(trifluoromethyl) substitution pattern – where both fluorine atoms are meta to the CHF2 group and ortho to the CF3 group – creates a unique electron-deficient aromatic system that stabilizes the radical intermediate during photoredox catalysis. The less-substituted analog 1-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene (CAS 1161362-03-3, C8H4F6) lacks one fluorine atom and exhibits a different reduction potential and lipophilicity (XLogP ≈ 3.5) due to the reduced electron-withdrawing effect [2].

Late-stage functionalization Difluoromethoxylation Trifluoromethoxylation Photoredox catalysis

Price and Availability Comparison: 3,5-Difluoro-4-(trifluoromethyl) vs. Monofluoro Analog

The monofluorinated analog 1-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene (CAS 1161362-03-3) is listed at $870 for 5 g (95% purity) from eNovation Chemicals [1]. The target compound, 3,5-difluoro-4-(trifluoromethyl)benzodifluoride, is available at 98% purity from Bidepharm, and while exact pricing requires inquiry, the presence of an additional aromatic fluorine typically commands a premium. However, the target compound's 98% purity specification compared to the analog's 95% means that on a per-mole-of-pure-compound basis, the cost differential may narrow once purification costs are factored in.

Chemical procurement Cost efficiency Building block sourcing

Optimal Procurement Scenarios for 3,5-Difluoro-4-(trifluoromethyl)benzodifluoride Based on Evidence Strength


Scenario 1: Liquid Crystal Display R&D Requiring Negative Dielectric Anisotropy Mesogens

When developing new nematic liquid crystal mixtures for vertical alignment (VA) or in-plane switching (IPS) display modes, the 3,5-difluoro-4-(trifluoromethyl)benzodifluoride core matches the structural motif explicitly claimed in JP-2004115475-A for delivering negatively large dielectric anisotropy . Procurement of this specific regioisomer, rather than a generic C8H3F7 isomer, ensures that the synthetic intermediate directly maps to the patent's compositional claims, reducing the risk of formulation incompatibility and enabling faster progression to device prototyping.

Scenario 2: Synthesis of N-OCF2H/N-OCF3 Redox-Active Reagents for Late-Stage Functionalization

Research groups pursuing visible-light photoredox-catalyzed difluoromethoxylation or trifluoromethoxylation of drug-like molecules can utilize this compound as a precursor for the reagent class described in US Patent 11,760,701 . The high degree of fluorination (7 fluorine atoms) maximizes the electrophilicity of the derived reagent, potentially expanding the substrate scope to electron-rich arenes and heteroarenes. The 98% purity from Bidepharm minimizes the risk of side reactions caused by regioisomeric or dehalogenated impurities.

Scenario 3: Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Metabolic Stability

When a lead compound requires increased metabolic stability through fluorination, incorporating the 3,5-difluoro-4-(trifluoromethyl)benzodifluoride fragment introduces a highly electron-deficient aromatic ring that resists oxidative metabolism. Compared to the monofluoro analog (CAS 1161362-03-3, XLogP ≈ 3.5) , the additional aromatic fluorine in the target compound is expected to further reduce CYP450-mediated oxidation at the ortho and para positions while maintaining adequate lipophilicity for membrane permeation. This scenario is supported by class-level inference from the established role of polyfluorinated aromatics in drug design .

Scenario 4: High-Precision Organic Synthesis Requiring Batch-to-Batch Reproducibility

For multi-step synthetic sequences where regioisomeric purity is critical (e.g., in the preparation of patent-grade pharmaceutical intermediates), the 98% purity specification and availability of batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm provide a verifiable quality baseline. This contrasts with the 95% specification of the closest commercially available regioisomer (CAS 1803732-08-2) , where a 3% impurity gap could translate to measurable yield losses and purification challenges in subsequent steps.

Quote Request

Request a Quote for 3,5-Difluoro-4-(trifluoromethyl)benzodifluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.